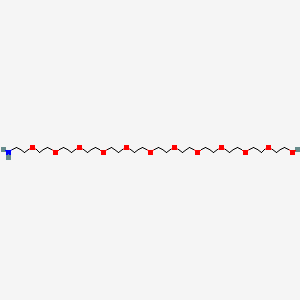
Amino-PEG12-alcohol
Overview
Description
Amino-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG12-alcohol can be synthesized through a series of chemical reactions involving the functionalization of PEG chainsCommon reagents used in these reactions include carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds such as ketones and aldehydes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency, which are crucial for its applications in research and development. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG12-alcohol undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids and activated NHS esters to form amide bonds.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Derivatization: The hydroxyl group enables further derivatization or replacement with other reactive functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
- Carboxylic acids
- Activated NHS esters
- Carbonyl compounds (ketones, aldehydes)
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., sodium borohydride)
Major Products Formed
The major products formed from these reactions include amide bonds, aldehydes, carboxylic acids, and various derivatized compounds. These products are essential for further applications in bioconjugation and drug delivery .
Scientific Research Applications
Amino-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugation reactions.
Biology: Facilitates the attachment of biomolecules to various surfaces, enhancing their solubility and stability.
Medicine: Employed in the development of antibody-drug conjugates and targeted drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific functional properties
Mechanism of Action
The mechanism of action of Amino-PEG12-alcohol involves its role as a linker in bioconjugation reactions. The amino group reacts with carboxylic acids and activated NHS esters to form stable amide bonds, while the hydroxyl group allows for further derivatization. This dual functionality enables the compound to facilitate the attachment of biomolecules to various surfaces, enhancing their solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Amino-PEG4-alcohol
- Amino-PEG8-alcohol
- Amino-PEG16-alcohol
Uniqueness
Amino-PEG12-alcohol is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQEMLLJLGGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



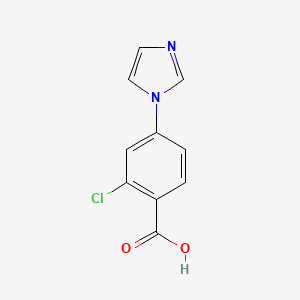
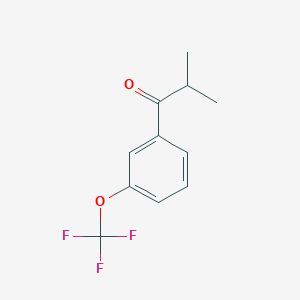
![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)


![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)

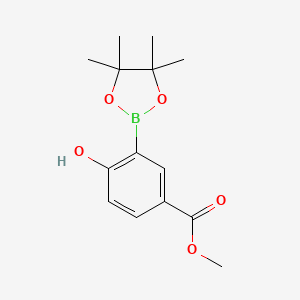

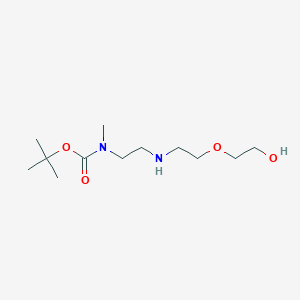

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)

